2-chloro-4-methylsulfanylaniline
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Overview
Description
2-chloro-4-methylsulfanylaniline is an organic compound with the molecular formula C7H8ClNS It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the 2-position and a methylsulfanyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methylsulfanylaniline typically involves the reduction of 2-chloro-4-methylsulfanyl-1-nitrobenzene. One common method includes the following steps :
- A mixture of 2-chloro-4-methylsulfanyl-1-nitrobenzene (4.5 g, 19.10 mmol) in ethanol (40 mL) and a saturated ammonium chloride solution (10 mL) is heated to 90°C.
- Iron powder (3.20 g, 57.29 mmol) is added in one portion.
- The reaction mixture is stirred at 90°C for 1 hour.
- The reaction is diluted with water (50 mL) and extracted with ethyl acetate (100 mL x 3).
- The combined organic layers are washed with water (50 mL x 3) and brine (50 mL x 2), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The residue is purified by column chromatography (silica gel, petroleum ether:ethyl acetate = 4:1 to 2:1) to provide this compound as an off-white solid with a yield of 94.21%.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. These methods often focus on maximizing yield, reducing costs, and ensuring product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-methylsulfanylaniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfone group.
Reduction: The nitro group in the precursor can be reduced to form the aniline derivative.
Substitution: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Iron powder and ammonium chloride in ethanol are commonly used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-chloro-4-methylsulfonylaniline.
Reduction: this compound.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-4-methylsulfanylaniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in the study of enzyme interactions and protein labeling.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-methylsulfanylaniline depends on its specific application. In biological systems, it may interact with enzymes or proteins, leading to changes in their activity or function. The molecular targets and pathways involved can vary, but typically involve interactions with amino acid residues or active sites in proteins.
Comparison with Similar Compounds
2-chloro-4-methylsulfanylaniline can be compared with other similar compounds, such as:
2-chloro-4-methylsulfonylaniline: This compound has a sulfone group instead of a methylsulfanyl group, which can affect its reactivity and applications.
2-chloro-4-methylthioaniline: Similar structure but with different substituents, leading to variations in chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
CAS No. |
20901-66-0 |
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Molecular Formula |
C7H8ClNS |
Molecular Weight |
173.66 g/mol |
IUPAC Name |
2-chloro-4-methylsulfanylaniline |
InChI |
InChI=1S/C7H8ClNS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 |
InChI Key |
KRUHTUDNYPGJDP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)N)Cl |
Origin of Product |
United States |
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